molecular formula C16H17NO B12856271 [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol

Cat. No.: B12856271
M. Wt: 239.31 g/mol
InChI Key: OZHONUGJWHPOHV-UHFFFAOYSA-N
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Description

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . This compound features a tetrahydroisoquinoline moiety linked to a phenylmethanol group, making it a valuable scaffold for various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include ketones, reduced aromatic compounds, and substituted phenyl derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one
  • 2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one
  • 2-[6,7-Dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

Uniqueness

What sets [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol apart from similar compounds is its specific substitution pattern and the presence of the phenylmethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

[4-(1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]methanol

InChI

InChI=1S/C16H17NO/c18-11-12-5-7-14(8-6-12)16-15-4-2-1-3-13(15)9-10-17-16/h1-8,16-18H,9-11H2

InChI Key

OZHONUGJWHPOHV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)CO

Origin of Product

United States

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